molecular formula C14H22N4O4 B1430892 5-(1,2-DI-Boc-hydrazino)pyrimidine CAS No. 1234615-84-9

5-(1,2-DI-Boc-hydrazino)pyrimidine

Cat. No. B1430892
CAS RN: 1234615-84-9
M. Wt: 310.35 g/mol
InChI Key: DXJVUWWLMCSKTA-UHFFFAOYSA-N
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Description

5-(1,2-DI-Boc-hydrazino)pyrimidine is a chemical compound with the molecular formula C14H22N4O4. It contains a total of 44 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also includes 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 (thio-) carbamate (aromatic), 1 N hydrazine, and 1 Pyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-(1,2-DI-Boc-hydrazino)pyrimidine involves various methods. One such method is the oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . Other methods include a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines , and a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .


Molecular Structure Analysis

The molecular structure of 5-(1,2-DI-Boc-hydrazino)pyrimidine consists of 44 atoms, including 22 Hydrogen atoms, 14 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . It also contains 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 (thio-) carbamate (aromatic), 1 N hydrazine, and 1 Pyrimidine .

Scientific Research Applications

Antimicrobial Agents

5-(1,2-DI-Boc-hydrazino)pyrimidine: has been explored for its potential in creating new antimicrobial agents. Due to the pyrimidine scaffold’s synthetic accessibility and structural diversity, it’s a promising candidate for developing drugs that can combat a range of microbial infections .

Anticancer Therapeutics

The compound’s role in anticancer drug development is significant. Pyrimidine derivatives have been used to design drugs that target various stages of cancer cell growth and proliferation, offering hope for more effective treatments .

CNS-active Agents

Pyrimidines, including 5-(1,2-DI-Boc-hydrazino)pyrimidine , are known to possess properties important to central nervous system (CNS) agents. They can be used to develop medications for neurological disorders, acting as calcium channel blockers or antidepressants .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them suitable for the development of new pain relief medications. Their ability to modulate inflammatory pathways can lead to novel treatments for chronic pain conditions .

Antiviral and Antifungal Applications

Research into pyrimidine-based drugs includes their use as antiviral and antifungal agents. The structural versatility of 5-(1,2-DI-Boc-hydrazino)pyrimidine allows for the synthesis of compounds that can inhibit the replication of viruses and fungi .

Aggregation-Induced Emission Enhancement (AIEE)

This compound has been studied for its unique optical properties, particularly in the context of AIEE. Pyrrolo[1,2-a]pyrimidine derivatives, which can be synthesized from 5-(1,2-DI-Boc-hydrazino)pyrimidine , exhibit time-dependent AIEE properties, making them useful in the development of new materials for optical applications .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-pyrimidin-5-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJVUWWLMCSKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501152902
Record name 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234615-84-9
Record name 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501152902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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